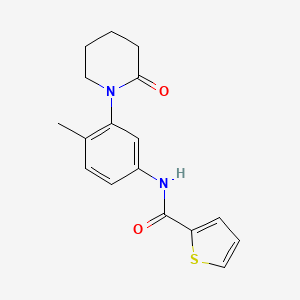

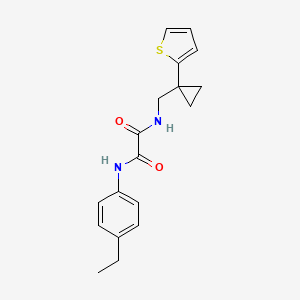

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide” is related to a class of compounds known as piperidine derivatives . It shares structural similarities with apixaban, a potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa .

Synthesis Analysis

The synthesis of similar compounds often involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline .Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes such as succinate dehydrogenase (sdh) .

Mode of Action

Molecular docking studies of related compounds have shown that strong hydrogen bonds can form between the compound and the amino acid residues of the target enzyme . This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.

Biochemical Pathways

The interaction with enzymes like sdh suggests that it could potentially influence metabolic pathways where these enzymes play a crucial role .

Pharmacokinetics

Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution . These properties suggest that the compound could be well-absorbed, distributed throughout the body, and slowly eliminated, thereby potentially enhancing its bioavailability and therapeutic effects.

Result of Action

The interaction with enzymes like sdh could potentially lead to changes in cellular metabolism, which could have various downstream effects depending on the specific cellular context .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide is its selectivity for FAAH. This makes it a useful tool for studying the role of FAAH in the body and the effects of endocannabinoids. However, this compound also has some limitations. It can be difficult to synthesize and is relatively expensive compared to other research tools. Additionally, its effects on the body are still not fully understood, and more research is needed to fully characterize its safety and efficacy.

Orientations Futures

There are many potential future directions for research on N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide. One area of interest is its potential applications in the treatment of psychiatric disorders such as addiction and depression. Another area of interest is its role in the regulation of the immune system and inflammation. Additionally, more research is needed to fully understand the effects of this compound on the body and to develop new and improved methods for synthesizing and using it in scientific research.

Méthodes De Synthèse

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-methyl-3-(2-oxopiperidin-1-yl)phenylamine, which is then reacted with thiophene-2-carboxylic acid to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its role as a FAAH inhibitor. FAAH plays a key role in the degradation of endocannabinoids, which are lipid signaling molecules that regulate a wide range of physiological processes. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have a variety of effects on the body.

Propriétés

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-12-7-8-13(18-17(21)15-5-4-10-22-15)11-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNPWRLKKQHZKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)N3CCCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2403678.png)

acetate](/img/structure/B2403682.png)

![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)

![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)

![N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2403691.png)

![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)